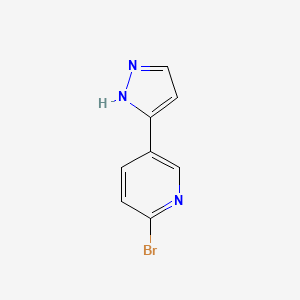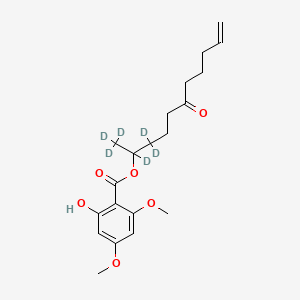
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the benzoate ester. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology
In biological research, this compound can be used as a tracer to study metabolic pathways and enzyme activities due to its deuterium labeling.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
Uniqueness
Compared to similar compounds, (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is unique due to its specific deuterium labeling and the presence of both hydroxy and methoxy groups on the benzoate ester. This combination of features makes it particularly useful in various scientific applications.
Eigenschaften
Molekularformel |
C20H28O6 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3/i2D3,9D2,14D |
InChI-Schlüssel |
GIQVBZLNKRMWBN-FXSWPHKLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
Kanonische SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
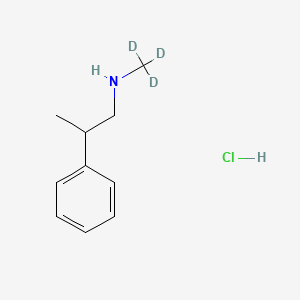
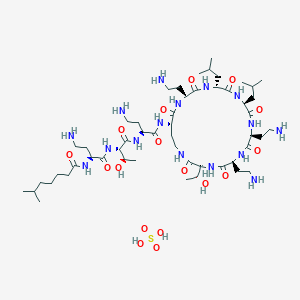
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
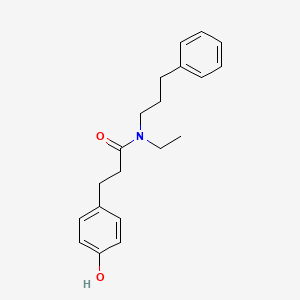
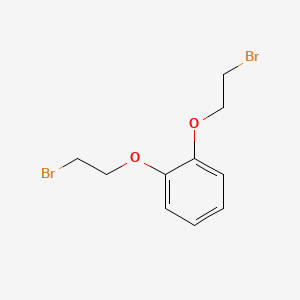

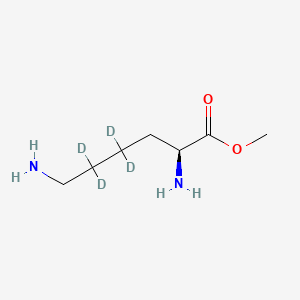
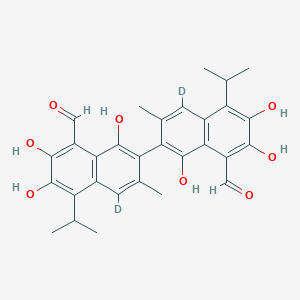
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
